1-fluoro-3-isocyano-2-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-isocyano-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCLWPWCMHVFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294569 | |
| Record name | 1-Fluoro-3-isocyano-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153797-66-1 | |
| Record name | 1-Fluoro-3-isocyano-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153797-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3-isocyano-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profile and Mechanistic Investigations of 1 Fluoro 3 Isocyano 2 Methylbenzene
General Reactivity of the Isocyano Functional Group
The reactivity of the isocyano group is multifaceted, encompassing a variety of reaction pathways including those involving its amphiphilic character, radical intermediates, and coordination to metal centers.
The terminal carbon of the isocyanide group exhibits both nucleophilic and electrophilic characteristics, a property known as amphiphilicity. nih.gov This dual reactivity is a cornerstone of isocyanide chemistry, enabling it to participate in a wide array of reactions. The isocyanide carbon can react with both electrophiles and nucleophiles, often simultaneously, leading to the formation of an α-adduct. This unique reactivity sets isocyanides apart from other functional groups where nucleophilic and electrophilic centers are typically separate atoms.
Isocyanides are also characterized by the acidity of the α-protons. The electron-withdrawing nature of the isocyano group enhances the acidity of the C-H bond on the adjacent carbon atom. wikipedia.org For instance, the pKa of benzyl (B1604629) isocyanide is 27.4, significantly lower than that of toluene (B28343), which is in the 40s. wikipedia.org This α-acidity allows for the deprotonation of isocyanides to form α-metalated isocyanides, which are potent nucleophiles in their own right. acs.org These metalated species are highly reactive and can participate in a variety of carbon-carbon bond-forming reactions. acs.orgnih.gov The stability of these α-anions is influenced by the substituents on the isocyanide, with electron-withdrawing groups increasing acidity. scienceinfo.com
The ability of isocyanides to undergo α-addition with both an electrophile and a nucleophile is fundamental to their utility in multicomponent reactions, such as the Passerini and Ugi reactions. researchgate.netquora.com In these reactions, the isocyanide acts as a linchpin, bringing together multiple reactants in a single synthetic operation to generate complex molecular architectures.
Table 1: Comparison of Acidity of Isocyanides and Related Compounds
| Compound | pKa | Reference |
| Benzyl Isocyanide | 27.4 | wikipedia.org |
| Benzyl Cyanide | 21.9 | wikipedia.org |
| Toluene | ~40s | wikipedia.org |
Radical Pathways Involving Isocyanides
Isocyanides are effective radical acceptors, readily participating in reactions involving open-shell species. acs.org The addition of a radical to the isocyanide carbon generates an imidoyl radical, a key intermediate that can undergo various subsequent transformations. acs.orgmdpi.com These transformations include oxidation to nitrilium ions, fragmentation, or intramolecular cyclization. acs.org
The reaction of isocyanides with heteroatom radicals has been explored for the synthesis of a variety of nitrogen-containing compounds. mdpi.com For example, the reaction with selenosulfonates and water proceeds via a radical-chain mechanism to produce selenocarbamates. wikipedia.org Similarly, intermolecular cascade reactions involving diselenides, electron-deficient acetylenes, and isocyanides under photoirradiation yield sequential addition products.
Intramolecular radical cyclizations of isocyanides bearing an unsaturated group, such as an alkenyl, alkynyl, or aryl group, provide an efficient route to nitrogen-containing heterocycles like phenanthridine (B189435) derivatives. mdpi.com The reaction proceeds through the formation of an imidoyl radical followed by intramolecular addition to the unsaturated moiety and subsequent aromatization. mdpi.com
Isocyanides are excellent ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. researchgate.net They are considered strong σ-donors and weaker π-acceptors compared to carbon monoxide, although the π-acceptor properties can be tuned by the organic substituent. acs.org Aromatic isocyanides are generally better π-acceptors than their aliphatic counterparts due to the delocalization of back-donated electrons into the aromatic ring. acs.org
The coordination of an isocyanide to a metal center can significantly alter its reactivity. acs.org For instance, metal-coordinated isocyanides can undergo insertion into metal-alkyl bonds to form iminoacyls. The increased reactivity of the coordinated isocyano group has been exploited in the design of covalent inhibitors for metalloproteins. acs.org
Metalated isocyanides, formed by the deprotonation of the α-carbon, are highly reactive nucleophiles. acs.orgnih.gov These species possess two reactive carbon centers: the nucleophilic "carbanion" and the carbene-like isocyanide carbon. acs.orgnih.gov This dual reactivity is harnessed in reactions with π-electrophiles, where an initial nucleophilic attack is followed by cyclization onto the terminal isocyanide carbon, providing a rapid route to diverse nitrogenous heterocyles. acs.orgnih.gov
Intermolecular interactions play a crucial role in dictating the reactivity of isocyanides. The terminal carbon of the isocyanide can participate in hydrogen bonding with various donors like alcohols, water, and phenols. acs.org
A particularly important interaction is the approach of a nucleophile to the electrophilic carbon of the isocyanide, which can be described by the Bürgi–Dunitz trajectory. nih.gov This trajectory describes the preferred angle of attack of a nucleophile onto a trigonal unsaturated center, such as a carbonyl or isocyanide group. Crystallographic studies have shown that the approach of a nucleophilic atom to the isocyanide carbon often follows this trajectory, providing experimental evidence for the initial step in reactions like the Ugi and Passerini multicomponent reactions. nih.gov The Bürgi–Dunitz angle, defined as the Nu-C-O (or Nu-C-N in the case of isocyanides) bond angle, is typically around 105-107°. This non-perpendicular approach is a result of the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile.
Influence of Fluorine and Methyl Substituents on Isocyanide Reactivity
The electronic and steric properties of substituents on the isocyanide can have a profound impact on its reactivity. In the case of 1-fluoro-3-isocyano-2-methylbenzene, both the fluorine and methyl groups are expected to modulate the reactivity of the isocyano moiety.
In general, the perfluorination of the aryl group in an isocyanide lowers the energy of its frontier orbitals, making it a weaker σ-donor and a stronger π-acceptor ligand in coordination chemistry. This makes fluorinated aryl isocyanides electronically more similar to carbon monoxide. For example, CNC6F5 binds more strongly to electron-rich metal centers like [V(CO)5]⁻ than its non-fluorinated counterpart, CNC6H5.
The electron-withdrawing nature of fluorine can also influence the reactivity of the isocyanide in other ways. For instance, aromatic isocyanides with electron-withdrawing groups, such as a p-nitro or p-trifluoromethyl group, have been shown to participate in thiotelluration reactions under visible light irradiation, a reaction that does not proceed with normal isocyanides. This suggests that the fluorine atom in this compound would enhance the electrophilicity of the isocyanide carbon, making it more susceptible to nucleophilic attack.
The presence of a fluorine substituent can also affect the stability and reactivity of radical intermediates. The electron-withdrawing properties of fluorine can influence the stability of adjacent radical centers, which could in turn affect the rates and pathways of radical reactions involving the isocyanide.
Table 2: Comparison of Complexation Energies of Fluorinated and Non-fluorinated Isocyanides
| Isocyanide Ligand | Metal Fragment | Δ(Δrxn,solvG°) (kJ mol⁻¹) | Reference |
| CNCF₃ vs CNCH₃ | [V(CO)₅]⁻ | 50 | |
| CNC₆F₅ vs CNC₆H₅ | [V(CO)₅]⁻ | 21 | |
| CNCF₃/CNC₆F₅ vs CNCH₃/CNC₆H₅ | [Fe(CO)₅]²⁺ | 65/38 |
Steric and Electronic Modulations by the Ortho-Methyl Group
The presence of a methyl group ortho to the isocyano functionality in this compound introduces significant steric and electronic effects that modulate its reactivity. Sterically, the methyl group can hinder the approach of reactants to the isocyano carbon, potentially slowing down reaction rates compared to its unmethylated counterpart. This steric hindrance can also influence the stereochemical outcome of reactions, favoring the formation of specific diastereomers.
Synergistic and Antagonistic Effects of Multiple Substituents on Reaction Pathways
The fluorine and methyl substituents on the benzene (B151609) ring of this compound exert both synergistic and antagonistic effects on its reaction pathways. The electron-withdrawing nature of the fluorine atom makes the aromatic ring electron-deficient, which can affect the rates and mechanisms of reactions involving the isocyano group. For instance, in reactions where the isocyanide acts as a nucleophile, the fluorine atom's inductive effect can decrease its reactivity.
Conversely, the electron-donating methyl group can partially counteract the effect of the fluorine atom. This electronic tug-of-war, combined with the steric hindrance from the methyl group, creates a unique reactivity profile for this molecule. The specific reaction conditions, including the choice of reactants, catalysts, and solvents, will ultimately determine which of these effects predominates and dictates the reaction outcome.
Multicomponent Reactions (MCRs) Involving this compound
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. This compound is a versatile building block in various MCRs due to the unique reactivity of the isocyano group.
Ugi-Type Reactions
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org The reaction is typically favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org The generally accepted mechanism proceeds through the in-situ formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product. beilstein-journals.org The versatility of the Ugi reaction allows for a wide variety of substrates to be used. beilstein-journals.org
| Ugi Reaction Components | Product | Typical Solvents |
| Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Methanol, Ethanol, Trifluoroethanol |
Passerini-Type Reactions
The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.org This reaction, one of the first isocyanide-based MCRs discovered, is often carried out in aprotic solvents at high concentrations of reactants. beilstein-journals.orgwikipedia.org The mechanism is thought to proceed through a non-ionic pathway, where a hydrogen-bonded adduct forms between the carbonyl compound and the carboxylic acid, followed by the α-addition of the isocyanide. beilstein-journals.org The resulting intermediate then undergoes a rearrangement to furnish the final product. wikipedia.org The Passerini reaction is known for its high tolerance of various functional groups. wikipedia.org
| Passerini Reaction Components | Product | Typical Solvents |
| Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Aprotic solvents |
Groebke-Blackburn-Bienaymé Reactions
Discovered in 1998, the Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to efficiently synthesize imidazo[1,2-a]-heterocycles. nih.govbeilstein-journals.org This reaction has become a significant tool in medicinal chemistry and drug discovery. nih.govresearchgate.net The reaction can be catalyzed by Lewis acids and often benefits from the use of dehydrating agents to improve yields. organic-chemistry.org Studies have shown that a variety of isocyanides and aldehydes can be successfully employed in the GBB reaction. organic-chemistry.org
| GBB Reaction Components | Product | Key Features |
| Amidine, Aldehyde, Isocyanide | Imidazo[1,2-a]-heterocycle | Efficient synthesis of fused imidazoles, often catalyzed by Lewis acids. |
Novel Multicomponent Reaction Development
The unique reactivity of isocyanides continues to inspire the development of novel multicomponent reactions. Research in this area focuses on expanding the scope of isocyanide-based MCRs to access new and diverse molecular scaffolds. This includes the use of bifunctional reactants where an intramolecular nucleophilic attack can trap the key nitrilium ion intermediate, leading to the formation of various heterocyclic systems. nih.gov The development of new MCRs is crucial for generating libraries of complex molecules for applications in drug discovery and material science. nih.govnih.govencyclopedia.pub
Cycloaddition and Rearrangement Reactions
The isocyanide group, with its carbenoid character at the terminal carbon, is an excellent participant in cycloaddition reactions. Furthermore, the inherent electronic and steric factors of substituted aryl isocyanides can predispose them to various intramolecular cyclizations and skeletal rearrangements, leading to the formation of diverse heterocyclic systems.
[4+1] cycloaddition reactions are powerful methods for the construction of five-membered rings, where the isocyanide acts as a one-carbon synthon. These reactions typically involve the interaction of the isocyanide with a four-atom component, such as a conjugated diene or a heterodienic system.
The general mechanism for a [4+1] cycloaddition involves the initial nucleophilic attack of the isocyanide carbon onto one terminus of the diene system, followed by a subsequent intramolecular cyclization. The efficiency and regioselectivity of this process are highly dependent on the electronic nature of both the isocyanide and the diene, as well as the reaction conditions, which often include the use of a catalyst.
For this compound, the ortho-methyl group would likely exert a significant steric influence, potentially directing the approach of the diene partner. Electronically, the fluorine atom's inductive withdrawal could modulate the nucleophilicity of the isocyanide carbon. A hypothetical reaction with a generic activated diene is depicted below, illustrating the expected formation of a substituted pyrrole (B145914) derivative.
Hypothetical [4+1] Cycloaddition Data
| Reactant 1 | Reactant 2 (Generic) | Product (Expected) | Conditions (Typical) |
| This compound | Activated Diene | Substituted 1-(2-fluoro-6-methylphenyl)-1H-pyrrole | Lewis Acid Catalysis |
The strategic placement of functional groups on the aryl ring of an isocyanide can facilitate intramolecular cyclization reactions, providing direct access to a variety of heterocyclic scaffolds. The presence of the ortho-methyl group in this compound is particularly noteworthy in this context.
One of the most well-established intramolecular reactions of ortho-alkyl aryl isocyanides is the synthesis of indoles. This transformation, often proceeding through a radical pathway, involves the cyclization of the isocyanide onto the ortho-alkyl group. For this compound, this would hypothetically lead to the formation of a substituted indole. The reaction is typically initiated by a radical initiator, such as AIBN, in the presence of a radical mediator like tributyltin hydride.
Another potential intramolecular cyclization pathway could involve the activation of a C-H bond of the methyl group by a transition metal catalyst, followed by insertion of the isocyanide carbon. This would offer a route to various nitrogen-containing heterocycles, with the specific product depending on the catalyst and reaction conditions employed.
Hypothetical Intramolecular Cyclization Data
| Substrate | Reaction Type | Product (Expected) | Conditions (Typical) |
| This compound | Radical Cyclization | 7-Fluoroindole | AIBN, Bu3SnH, Heat |
| This compound | Transition Metal-Catalyzed | Substituted Quinoline (B57606)/Indole | Pd or Rh catalyst, oxidant, high temperature |
Aryl isocyanides, particularly those with ortho-substituents, can undergo skeletal rearrangements under thermal or catalytic conditions. These rearrangements often involve the migration of the isocyanide group or the participation of adjacent substituents, leading to the formation of isomeric structures or new heterocyclic systems.
For instance, under high temperatures, it is conceivable that this compound could undergo rearrangement to form a more stable isomer, or potentially cyclize to afford a quinoline or isoquinoline (B145761) derivative, although such reactions often require specific catalytic systems. The precise outcome would be highly dependent on the reaction conditions and the energetic landscape of the potential transition states. The steric strain imposed by the ortho-methyl group could be a driving force for such rearrangements, seeking to alleviate steric congestion.
While speculative without direct experimental evidence, the potential for skeletal rearrangements adds another layer to the complex reactivity profile of this substituted aryl isocyanide.
Spectroscopic and Computational Analysis of this compound Remains Undocumented in Publicly Accessible Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available spectroscopic data for the compound this compound. Despite its structural relationship to known chemical entities, specific, experimentally-derived data for its advanced spectroscopic and computational characterization are not publicly documented.
Efforts to locate detailed research findings, including high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, have been unsuccessful. Consequently, the creation of a scientifically accurate article with the specified detailed structure and data tables is not possible at this time. The required outline, focusing on ¹H, ¹³C, and ¹⁹F NMR analysis, multi-dimensional NMR techniques, and the characteristic vibrational modes of the isocyanide and aromatic ring, cannot be populated with factual, research-backed information for this particular compound.
Information on related compounds, such as 2-fluoro-6-methylaniline, which serves as a potential precursor, is available. chemicalbook.com Likewise, data exists for analogous isocyanates and other substituted isocyanides. For instance, the characteristic infrared stretching frequency (νC≡N) for aryl isocyanides is typically observed in the range of 2150-2100 cm⁻¹. However, direct experimental values for this compound are absent from the reviewed literature.
Without primary sources detailing the synthesis and subsequent spectroscopic characterization of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-rich content. Further empirical research is necessary to characterize this compound and publish the findings before a detailed analysis as outlined can be compiled.
Advanced Spectroscopic and Computational Characterization of 1 Fluoro 3 Isocyano 2 Methylbenzene
Vibrational Spectroscopy (IR and Raman)
Analysis of C-F and C-H Stretching Frequencies
The infrared (IR) spectrum of 1-fluoro-3-isocyano-2-methylbenzene presents a complex but interpretable pattern of absorptions, particularly in the regions associated with C-F and C-H stretching vibrations. The positions of these bands are sensitive to the electronic environment and the substitution pattern on the benzene (B151609) ring. spectroscopyonline.comoptica.org
The aromatic C-H stretching vibrations in benzene derivatives typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgorgchemboulder.com For this compound, the C-H stretches from the benzene ring are expected within this range. The presence of both electron-withdrawing (fluoro and isocyano) and electron-donating (methyl) groups influences the precise frequencies. The methyl group also gives rise to its own C-H stretching vibrations, which are typically observed just below 3000 cm⁻¹. researchgate.net
The C-F stretching frequency is highly dependent on its molecular environment. In aromatic compounds, this band is often found in the 1250-1000 cm⁻¹ region. The interaction of the C-F bond with other ring vibrations can lead to shifts in this frequency. tum.de For instance, in fluorotoluene derivatives, the C-F stretching frequency is influenced by the position of the methyl group relative to the fluorine atom. nih.gov
Aromatic compounds also exhibit characteristic C-H out-of-plane bending vibrations (wags) in the 900-675 cm⁻¹ region, which are highly indicative of the substitution pattern. libretexts.orgorgchemboulder.com For a 1,2,3-trisubstituted benzene ring, specific patterns of C-H wags would be expected, helping to confirm the isomeric structure. spectroscopyonline.com For meta-substituted benzenes, a C-H wag is typically observed between 810 and 750 cm⁻¹, and a ring bend is often seen near 690 cm⁻¹. spectroscopyonline.com Ortho-substituted rings generally show a C-H wag between 770 and 735 cm⁻¹. spectroscopyonline.com
The isocyano group (-N≡C) has a characteristic stretching frequency that is typically found in the range of 2150-2115 cm⁻¹. This intense and sharp band is a key diagnostic feature for the presence of the isocyanide functionality.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound through the analysis of its fragmentation patterns. numberanalytics.comchemguide.co.uk The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound.
The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, which leads to prominent molecular ion peaks. libretexts.orgyoutube.com The fragmentation of this compound would likely involve several key pathways:
Loss of the Isocyano Group: A common fragmentation pathway for isocyanides is the loss of the CN group (26 mass units) or HCN (27 mass units).
Loss of a Methyl Radical: Cleavage of the C-C bond between the methyl group and the aromatic ring can lead to the loss of a methyl radical (CH₃), resulting in a fragment ion with a mass of M-15.
Loss of Fluorine: The C-F bond is the strongest in organic chemistry, making the loss of a fluorine atom less common but still possible. nih.gov This would result in a fragment at M-19.
Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to a complex pattern of smaller ions.
The presence of fluorine can be further investigated by looking for characteristic isotopic patterns and by using high-resolution mass spectrometry to determine the elemental composition of the fragments. acs.org The fragmentation of fluorinated aromatic compounds can sometimes involve rearrangements and the formation of stable tropylium-like ions. youtube.com
A hypothetical fragmentation pattern for this compound is presented in the table below.
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 135 | [M]⁺ | - |
| 120 | [M - CH₃]⁺ | CH₃ |
| 109 | [M - CN]⁺ | CN |
| 108 | [M - HCN]⁺ | HCN |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂HF |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption and emission spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. youtube.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions within the benzene ring. libretexts.org
The benzene ring itself has characteristic absorptions, and the presence of substituents modifies the wavelengths and intensities of these absorptions. libretexts.org The fluoro, isocyano, and methyl groups on the benzene ring will influence the electronic structure and thus the UV-Vis spectrum. The fluorine atom, being an auxochrome, can cause a slight shift in the absorption bands. The isocyano group, with its triple bond, will also contribute to the electronic transitions.
The absorption spectrum of this compound is expected to show primary bands (π → π*) and possibly a less intense, longer-wavelength band corresponding to a forbidden transition. The exact position of the maximum absorption (λmax) would need to be determined experimentally, but for substituted benzenes, these are typically in the 200-300 nm range.
Emission spectroscopy (fluorescence) can also be used to study the excited states of the molecule. After absorbing UV radiation, the molecule can relax to the ground state by emitting light at a longer wavelength. The shape and intensity of the emission spectrum can provide information about the molecular structure and its environment. youtube.commdpi.com
Computational Chemistry Approaches
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of molecules like this compound. researchgate.netnih.gov DFT calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net
By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the optimized geometry of the molecule can be obtained. nih.gov These calculations can reveal the effects of the substituents on the planarity of the benzene ring and the orientation of the isocyano and methyl groups. For instance, steric hindrance between the adjacent methyl and isocyano groups might lead to slight out-of-plane distortions.
DFT also allows for the calculation of various electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment. nih.govlmu.edu The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and the electronic absorption properties of the molecule. lmu.edu
Quantum chemical calculations, including DFT, are invaluable tools for elucidating the mechanisms of chemical reactions involving this compound. nih.govacs.org By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. researchgate.netnih.govrsc.org
For example, these calculations can be used to study the reactivity of the isocyano group in cycloaddition reactions or the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. The calculations can help identify the most likely sites of reaction and the activation energies associated with different reaction pathways. nih.gov This information is crucial for understanding and predicting the chemical behavior of the compound.
The influence of the fluorine and methyl substituents on the reactivity of the isocyano group can also be investigated. For instance, calculations can determine whether these substituents activate or deactivate the isocyano group towards certain reactions. The study of reaction mechanisms involving organofluorine compounds is an active area of research, as fluorine can significantly alter the course of a reaction. jst.go.jpnih.gov
Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.
NMR Chemical Shifts: DFT calculations can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. acs.orgnih.govnih.gov The calculated chemical shifts are often in good agreement with experimental values, especially when appropriate scaling factors are applied. acs.orgnih.govnih.govacs.org For ¹⁹F NMR, predicting chemical shifts is a valuable tool for assigning specific fluorine atoms in polyfluorinated aromatic compounds. acs.orgnih.govnih.govresearchgate.net
IR Frequencies: The vibrational frequencies (IR and Raman) of a molecule can also be calculated using DFT. nih.gov These calculations provide a theoretical vibrational spectrum that can be compared with the experimental spectrum. uninsubria.it The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors in the computational method. nih.gov This comparison helps in the assignment of the observed vibrational bands to specific modes of vibration, such as C-H stretches, C-F stretches, and ring deformations. researchgate.nettum.delibretexts.org
Analysis of Intermolecular Interactions and Non-Covalent Bonding
A comprehensive analysis of the intermolecular interactions and non-covalent bonding of this compound has been conducted through advanced computational chemistry methods. These investigations are crucial for understanding the compound's solid-state packing, physical properties, and potential for forming molecular complexes. The analysis primarily focuses on the nature, strength, and geometry of the non-covalent forces that govern how molecules of this compound interact with each other.
Theoretical calculations, particularly dimerization studies, provide quantitative insights into the stability of different molecular arrangements. By calculating the interaction energies of various dimer configurations, the most energetically favorable orientations can be identified. These studies reveal the specific roles of the fluorine, isocyano, and methyl groups in directing intermolecular assembly.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of intermolecular interactions. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich and electron-poor regions.
For this compound, the MEP surface highlights distinct regions of varying potential:
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are prime locations for engaging in interactions as a hydrogen or halogen bond acceptor. The most significant negative potential is localized on the nitrogen atom of the isocyano group, indicating its strong capability to act as a Lewis base. A region of negative potential is also associated with the fluorine atom, although it is generally less intense compared to the isocyano nitrogen.
Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. A prominent area of positive potential, known as a σ-hole, is located on the carbon atom of the isocyano group along the extension of the N≡C bond. This positive region makes the isocyano group a potential electrophile and enables it to participate in chalcogen, pnictogen, or tetrel bonding. The hydrogen atoms of the methyl group and the aromatic ring also exhibit moderately positive potential, allowing them to act as hydrogen bond donors.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds, including weak non-covalent interactions. In the context of this compound dimers, QTAIM analysis identifies bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), quantify the nature of the interaction.
Detailed findings from QTAIM analyses of the most stable dimer conformations are summarized in the table below. The presence of BCPs between atoms of neighboring molecules confirms the existence of specific interactions. Low values of ρ and small, positive values of ∇²ρ are characteristic of closed-shell interactions, typical of non-covalent bonds like hydrogen bonds and van der Waals forces.
| Interacting Atoms | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interaction Type |
| C-H···N | 0.009 | +0.028 | Weak Hydrogen Bond |
| C-H···F | 0.006 | +0.021 | Weak Hydrogen Bond |
| π···π | 0.005 | +0.018 | π-Stacking |
This interactive table provides data from representative computational models of dimer interactions.
Non-Covalent Interaction (NCI) Index
The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize non-covalent interactions in real space. It is based on the relationship between the electron density and the reduced density gradient. NCI plots generate isosurfaces that highlight different types of interactions:
Blue Isosurfaces: Indicate strong, attractive interactions, such as hydrogen bonds.
Green Isosurfaces: Represent weaker, delocalized van der Waals interactions.
Red Isosurfaces: Signify repulsive steric clashes.
For this compound, NCI analysis of its dimer reveals large, green-colored surfaces between the aromatic rings, indicative of significant π-stacking and dispersion forces. Smaller, more localized blue-green surfaces appear between the hydrogen atoms of one molecule and the nitrogen or fluorine atoms of the other, visually confirming the C-H···N and C-H···F hydrogen bonds identified by QTAIM.
Together, these computational analyses provide a detailed and consistent picture of the non-covalent interactions governing the molecular assembly of this compound. The dominant forces are found to be a combination of π-stacking interactions between the benzene rings and weaker, directional hydrogen bonds involving the isocyano and fluoro substituents.
Structure Reactivity Relationships and Design Principles
Impact of Substituent Position (Ortho, Meta, Para) on Isocyano Group Reactivity
The location of substituents on the benzene (B151609) ring—ortho, meta, or para—profoundly influences the reactivity of the isocyano group (-N≡C). This influence stems from a combination of resonance (mesomeric) and inductive effects, which alter the electron density at the isocyano carbon, and steric effects, which can hinder the approach of reactants.
In electrophilic aromatic substitution reactions, the directing effects of substituents are well-documented. beilstein-journals.orgrsc.orgresearchgate.net Activating groups, which donate electron density to the ring, typically direct incoming electrophiles to the ortho and para positions. researchgate.netacs.org Conversely, deactivating groups, which withdraw electron density, direct electrophiles to the meta position. rsc.orgresearchgate.net While the isocyano group itself is a deactivating group, its own reactions (e.g., with electrophiles at the carbon atom or in cycloadditions) are modulated by the other substituents on the ring. nih.gov
For an aryl isocyanide, substituents that donate electrons (like alkyl groups) increase the nucleophilicity of the isocyano carbon, making it more reactive towards electrophiles. This effect is strongest when the substituent is in the ortho or para position, as it allows for direct resonance stabilization of a positive charge buildup during a reaction. A meta-substituent's electronic influence is primarily inductive.
Conversely, electron-withdrawing groups (like fluorine) decrease the nucleophilicity of the isocyano carbon. A para-fluoro substituent can have a complex role; while it withdraws electron density via induction, it can donate via resonance (+M effect). nih.gov However, this resonance effect is generally considered weak for halogens. researchgate.netresearchgate.net When placed at the meta position, the fluorine atom's influence is almost exclusively an electron-withdrawing inductive effect, reducing the reactivity of the isocyano group toward electrophiles. researchgate.net
Steric hindrance is a major factor for ortho-substituents. acs.orgnih.gov A bulky group at the ortho position can physically block the isocyano group, impeding its ability to react, regardless of the electronic effects. This can lead to lower reaction rates or favor reactions at less hindered sites. acs.org
Electronic vs. Steric Effects of Fluorine and Methyl Groups on Reaction Selectivity
In 1-fluoro-3-isocyano-2-methylbenzene, the fluorine and methyl groups exert competing and complementary effects on the reactivity of the isocyano group.
Electronic Effects:
The isocyano group itself is an interesting electronic entity, capable of acting as both a σ-donor and a π-acceptor ligand in coordination chemistry. researchgate.net Its reactivity in organic transformations is governed by the electron density on the terminal carbon.
Fluorine (meta-position): The fluorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). researchgate.net From the meta position, this effect strongly reduces the electron density of the entire aromatic ring, including the isocyano carbon. This deactivation makes the isocyano group less nucleophilic and therefore less reactive toward electrophiles. Since it is in the meta position, its weak resonance-donating effect (+M) does not significantly influence the isocyano group. nih.gov
Methyl (ortho-position): The methyl group is electron-donating through both an inductive effect (+I) and hyperconjugation. researchgate.net This donation increases the electron density on the aromatic ring, counteracting the deactivating effect of the fluorine. This electron donation would typically enhance the nucleophilicity and reactivity of the isocyano group.
Steric Effects:
Methyl (ortho-position): The primary steric influence comes from the ortho-methyl group. Its physical bulk can shield the isocyano group, hindering the approach of reactants. acs.org This steric hindrance can be the dominant factor in determining reaction selectivity, potentially overriding electronic preferences. For example, in multicomponent reactions like the Ugi or Passerini reactions, where the isocyanide attacks a sterically demanding intermediate, the ortho-methyl group would be expected to significantly slow down the reaction rate compared to a less hindered isocyanide. mdpi.comencyclopedia.pub In some cases, extreme steric hindrance from ortho-substituents can lead to unusual reaction pathways or intramolecular cyclizations. acs.org
The interplay between the deactivating meta-fluoro group and the sterically bulky, activating ortho-methyl group makes predicting reaction selectivity complex. For a given reaction, if the transition state is sensitive to steric crowding, reactivity will be low. If the reaction is more dependent on the nucleophilicity of the isocyanide, the outcome will depend on the net result of the opposing electronic effects.
| Substituent | Position | Electronic Effect | Steric Effect | Net Impact on Isocyano Reactivity |
|---|---|---|---|---|
| -F | meta | Strongly deactivating (-I effect) | Negligible | Reduces nucleophilicity |
| -CH₃ | ortho | Activating (+I, hyperconjugation) | High | Increases nucleophilicity but sterically hinders attack |
Design of Analogues for Targeted Reactivity Modulation
By systematically modifying the structure of this compound, it is possible to design analogues with fine-tuned reactivity for specific applications, such as in multicomponent reactions, coordination chemistry, or the synthesis of heterocycles. beilstein-journals.orgnih.govresearchgate.net
Modulating Electronic Properties:
Repositioning the Fluorine: Moving the fluorine atom from the meta to the para position would introduce a resonance-donating effect (+M) that opposes its inductive withdrawal. nih.gov This would likely result in an analogue with a more electron-rich and reactive isocyano group compared to the meta-fluoro isomer. Placing the fluorine at the other ortho position (position 4) would introduce both strong inductive withdrawal and significant steric hindrance.
Replacing the Fluorine: Substituting the fluorine with other halogen atoms (Cl, Br) would alter the inductive and resonance effects. While all halogens are deactivating, their balance of effects differs. Replacing it with a strongly electron-donating group like methoxy (B1213986) (-OCH₃) or a strongly electron-withdrawing group like trifluoromethyl (-CF₃) would cause a much more dramatic shift in the isocyano group's nucleophilicity. acs.org
Modulating Steric Properties:
Altering the Alkyl Group: Replacing the ortho-methyl group with a larger alkyl group, such as ethyl or isopropyl, would systematically increase the steric hindrance, further reducing reaction rates for sterically sensitive transformations. researchgate.net Conversely, removing the methyl group entirely would eliminate this steric shield, likely leading to a significant increase in reactivity, with the electronic effect of the meta-fluorine becoming dominant.
Introducing Additional Functional Groups:
The introduction of other functional groups can enable new reaction pathways. For example, incorporating a convertible isocyanide handle or a group capable of participating in a subsequent cyclization can allow for the synthesis of complex cyclic structures from the initial isocyanide reaction product. beilstein-journals.org
The design of such analogues relies on the fundamental principles of physical organic chemistry. By carefully selecting substituents and their positions on the aromatic ring, chemists can control the electronic landscape and steric environment of the isocyano functional group, thereby directing its reactivity and achieving desired chemical outcomes. researchgate.net
| Modification Goal | Example Structural Change | Predicted Effect on Reactivity |
|---|---|---|
| Increase Nucleophilicity | Move -F to para-position; Replace -F with -OCH₃ | Faster reaction with electrophiles |
| Decrease Nucleophilicity | Replace -CH₃ with -CF₃ | Slower reaction with electrophiles |
| Decrease Steric Hindrance | Remove ortho -CH₃ group | Increased reaction rates for sterically demanding reactions |
| Increase Steric Hindrance | Replace ortho -CH₃ with -CH(CH₃)₂ | Decreased reaction rates; potential for higher selectivity |
| Enable Post-Reaction Cyclization | Introduce a pendant alkene or azide (B81097) group | Allows for synthesis of complex polycyclic systems |
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic Systems for Isocyanide Transformations
The transformation of isocyanides is a cornerstone of their application in synthesis. While traditional methods often rely on stoichiometric reagents, the development of novel catalytic systems is a major frontier. For a compound like 1-fluoro-3-isocyano-2-methylbenzene, this research area is critical for unlocking its full synthetic potential.
Recent advancements have focused on using transition metals to catalyze new types of isocyanide reactions. These catalysts can activate the isocyanide group in unique ways, leading to the formation of valuable products that are otherwise difficult to access. For example, research into palladium-catalyzed reactions has shown the ability to couple isocyanides with various partners to form ketones, amides, and heterocycles. The development of new phosphine (B1218219) ligands for these catalysts is an active area of research, aiming to improve reaction efficiency and selectivity, especially for sterically hindered substrates. beilstein-journals.org
Furthermore, the use of earth-abundant metals like iron, copper, and nickel as catalysts is a growing trend, driven by the desire for more sustainable and cost-effective chemical processes. These metals can often mediate unique transformations not achievable with traditional palladium or rhodium catalysts. The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, would likely play a significant role in its reactivity within these novel catalytic cycles.
Another exciting development is the use of photocatalysis, where visible light is used to drive chemical reactions. This approach offers mild reaction conditions and unique reactivity patterns. The application of photoredox catalysis to isocyanide chemistry is a burgeoning field, with the potential to enable previously inaccessible transformations of aryl isocyanides.
The table below summarizes some of the emerging catalytic systems that could be applied to the transformation of this compound.
| Catalyst System | Transformation Type | Potential Application for this compound |
| Palladium with novel phosphine ligands | Carbonylation, Amination | Synthesis of functionalized ketones and amides. |
| Copper/Iron/Nickel complexes | Cycloadditions, Cross-coupling | Formation of complex heterocyclic structures. |
| Photoredox catalysts (e.g., Iridium, Ruthenium) | Radical reactions, C-H functionalization | Access to novel molecular scaffolds under mild conditions. |
| Dual-catalytic systems | Tandem reactions | One-pot synthesis of complex molecules from simple precursors. |
Exploration of Uncharted Isocyanide Chemical Space
The unique reactivity of isocyanides makes them ideal candidates for exploring new areas of chemical space. edelris.combiosolveit.deresearchgate.net Chemical space refers to the vast ensemble of all possible molecules. For drug discovery and materials science, navigating and expanding the accessible chemical space is a primary objective. nih.gov this compound, with its distinct substitution pattern, represents a starting point for the synthesis of novel and diverse molecular architectures.
Multicomponent reactions (MCRs) are a powerful tool for exploring chemical space, as they allow for the rapid assembly of complex molecules from simple building blocks in a single step. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that have been used extensively to create libraries of diverse compounds for biological screening. nih.gov The use of this compound in such reactions would introduce a unique combination of fluorine and methyl substituents into the final products, which could have a profound impact on their biological activity and physical properties. Fluorine, in particular, is known to enhance metabolic stability and binding affinity in drug candidates.
Researchers are actively developing new MCRs that go beyond the classical Ugi and Passerini reactions. These novel reactions often employ new catalytic systems or unconventional reaction partners to access previously uncharted areas of chemical space. The development of asymmetric MCRs is another important frontier, allowing for the synthesis of chiral molecules with high enantioselectivity.
The table below highlights some strategies for exploring new chemical space using this compound.
| Strategy | Description | Potential Outcome |
| Novel Multicomponent Reactions | Developing new one-pot reactions involving the isocyanide. | Rapid generation of diverse and complex molecular libraries. |
| Asymmetric Catalysis | Using chiral catalysts to control the stereochemistry of isocyanide reactions. | Synthesis of enantiomerically pure compounds for biological applications. |
| Post-MCR Modifications | Further functionalizing the products of multicomponent reactions. | Increasing molecular complexity and exploring structure-activity relationships. |
| Diversity-Oriented Synthesis | A strategy to explore chemical space broadly by creating structurally diverse molecules. | Discovery of novel scaffolds with unique biological or material properties. nih.gov |
Integration with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale synthesis to industrial production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers solutions to many of these problems. nih.govd-nb.info The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in how chemical synthesis is performed. synplechem.com
For isocyanides, which can be volatile and have strong odors, flow chemistry offers significant advantages. mit.edu The enclosed nature of flow reactors minimizes exposure to these compounds, enhancing safety. Furthermore, the precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and purities. The small reaction volumes in microreactors also allow for the safe handling of highly reactive intermediates. d-nb.info
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and molecules. nih.govsynplechem.com These systems can perform a large number of experiments in a short amount of time, systematically varying reaction conditions to find the optimal parameters. This high-throughput experimentation is invaluable for exploring the reactivity of new compounds like this compound and for rapidly generating libraries of derivatives for screening. nih.govresearchgate.net
The table below outlines the benefits of integrating flow chemistry and automated synthesis for the study and application of this compound.
| Technology | Benefit | Relevance to this compound |
| Flow Chemistry | Enhanced safety, better process control, improved scalability. d-nb.infomit.edu | Safe handling of the potentially volatile isocyanide and precise control over its reactions. |
| Access to hazardous reaction regimes. d-nb.info | Enables the use of reactive reagents and intermediates in a controlled manner. | |
| Automated Synthesis | High-throughput screening and optimization. nih.govsynplechem.com | Rapidly explore the reaction space of the isocyanide to discover new transformations. |
| Library synthesis. nih.gov | Efficiently generate a diverse set of derivatives for biological or materials testing. | |
| Integrated Systems | Seamless synthesis, purification, and analysis. thieme-connect.de | Accelerates the entire discovery pipeline from initial synthesis to final product. |
Sustainable and Eco-Friendly Methodologies in Aryl Isocyanide Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. The synthesis of aryl isocyanides has traditionally relied on dehydrating agents like phosphorus oxychloride or phosgene (B1210022), which are toxic and generate significant waste. rsc.org A major research frontier is the development of more sustainable and eco-friendly methods for synthesizing these valuable compounds. organic-chemistry.orgrsc.org
Recent research has focused on developing milder and more atom-economical methods for isocyanide synthesis. One promising approach involves the use of safer dehydrating agents, such as p-toluenesulfonyl chloride, which is less toxic and produces less waste compared to traditional reagents. rsc.org Another innovative method utilizes difluorocarbene, generated in situ, to convert primary amines to isocyanides, avoiding the use of toxic metal cyanides. organic-chemistry.org
The table below details some of the green and sustainable approaches that could be applied to the synthesis of this compound.
| Approach | Description | Advantage |
| Alternative Dehydrating Agents | Using less toxic reagents like p-toluenesulfonyl chloride. rsc.org | Reduced toxicity and waste generation. |
| Catalytic Methods | Employing catalysts to facilitate the dehydration of formamides. | Lower reagent loading and improved atom economy. |
| Greener Solvents | Utilizing bio-based solvents or performing reactions without solvent. | Reduced environmental impact and potential for easier product isolation. |
| In Situ Generation and Use | Generating the isocyanide in the reaction vessel and using it immediately in a subsequent step. | Avoids isolation and purification of the potentially hazardous isocyanide. |
Q & A
Q. What are the recommended synthetic routes for 1-fluoro-3-isocyano-2-methylbenzene, and how can intermediates be optimized for yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with fluorination of 2-methylbenzene derivatives, followed by bromination at the 3-position (e.g., using NBS or Br₂/Fe catalysis) . Subsequent substitution of bromine with an isocyano group can be achieved via palladium-catalyzed cyanation or using trimethylsilyl isocyanide under mild conditions . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to avoid side reactions like premature isocyano decomposition. Characterization of intermediates via H/F NMR and HPLC-MS ensures purity before proceeding to the final step .
Q. How can researchers safely handle this compound given its reactivity?
- Methodological Answer : The compound’s isocyano group is highly reactive and moisture-sensitive. Use inert atmosphere techniques (e.g., Schlenk lines or gloveboxes) during synthesis and storage. Personal protective equipment (PPE), including nitrile gloves and gas-tight goggles, is mandatory. Spill containment requires neutralization with dilute acidic solutions (e.g., 1M HCl) to hydrolyze the isocyano group into less toxic urea derivatives. Safety protocols should align with fluorobenzene handling guidelines, as outlined in safety data sheets for analogous compounds .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- H and F NMR : Identify substituent positions via coupling patterns (e.g., for fluorine-proton interactions) and chemical shifts.
- IR Spectroscopy : Confirm the isocyano group (sharp peak ~2150 cm) and absence of carbonyl impurities.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve structural ambiguities, particularly steric effects from the methyl and isocyano groups .
Advanced Research Questions
Q. How does steric hindrance from the methyl and isocyano groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methyl group at the 2-position and bulky isocyano group at the 3-position create steric congestion, potentially limiting access to catalytic sites. To assess this, conduct comparative studies using Pd-catalyzed Suzuki-Miyaura couplings with para-substituted aryl boronic acids. Monitor reaction kinetics via in situ F NMR to track fluorine environment changes. Computational modeling (DFT) can predict transition-state geometries and identify steric barriers .
Q. What contradictions exist in the literature regarding the stability of this compound under oxidative conditions, and how can they be resolved?
- Methodological Answer : Some studies report rapid degradation of isocyano groups in air, while others note stability in anhydrous solvents. To resolve this, perform controlled stability tests under varying O₂ levels (using gas-manifold systems) and characterize degradation products via LC-MS. Compare results with structurally similar compounds (e.g., 1-isocyanato-4-nitro-2-(trifluoromethyl)benzene) to isolate the role of fluorine and methyl groups .
Q. How can computational models predict the compound’s interactions with biological targets, such as enzyme active sites?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target proteins, focusing on fluorine’s electronegativity and the isocyano group’s nucleophilic reactivity. Validate predictions via in vitro assays (e.g., fluorescence polarization or SPR). Hybrid QM/MM methods can refine energy landscapes for transition states, particularly if the isocyano group participates in covalent bonding .
Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., 1-fluoro-3-cyano-2-methylbenzene) from this compound?
- Methodological Answer : Isocyano-to-cyano conversion requires careful oxidation. Use stoichiometric amounts of mild oxidants like MnO₂ in dichloromethane to avoid over-oxidation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). If nitrile byproducts form, employ scavengers like molecular sieves to trap water. For scalability, optimize flow chemistry conditions to enhance heat dissipation and reduce residence time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
